molecular formula C19H17N5OS B2739793 3-(3-methoxyphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941906-22-5

3-(3-methoxyphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Katalognummer: B2739793
CAS-Nummer: 941906-22-5
Molekulargewicht: 363.44
InChI-Schlüssel: BSWBRZJDFKSOCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. The structure features a 3-methoxyphenyl substituent at position 3 and a (2-methylbenzyl)sulfanyl group at position 5. Such modifications are critical for modulating biological activity, solubility, and binding affinity.

Eigenschaften

IUPAC Name

3-(3-methoxyphenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-13-6-3-4-7-14(13)11-26-19-17-18(20-12-21-19)24(23-22-17)15-8-5-9-16(10-15)25-2/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWBRZJDFKSOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the triazole intermediate with suitable reagents such as formamide or its derivatives.

    Introduction of Substituents: The methoxyphenyl and methylphenylmethylsulfanyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-methoxyphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the triazole-pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aromatic rings or triazole-pyrimidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-methoxyphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-methoxyphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthetic routes, and physical properties, as derived from the evidence.

Compound Name Substituents (Position) Synthesis Key Steps Physical Data (mp, Yield%) Spectral Data Highlights Reference
7-Chloro-[3-(4-methoxybenzylamino)]-3H-[1,2,3]triazolo[4,5-d]pyrimidine (4) 4-Methoxybenzylamino (3), Cl (7) Diazotization of 5-amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine with NaNO₂ 110–112°C, 81% yield $ ^1H \text{-NMR} $: δ 6.97–8.02 (ArH), 10.41 (OH); IR: C=O at 1680 cm⁻¹
7-(2-Furyl)-[3-(4-methoxybenzylamino)]-3H-[1,2,3]triazolo[4,5-d]pyrimidine (5) 4-Methoxybenzylamino (3), 2-furyl (7) Stille coupling of 7-chloro analog with 2-furyl(tributyl)stannane and Pd catalyst 166–168°C, 90% yield $ ^1H \text{-NMR} $: δ 6.16 (pyrimidine-H), 2.35 (CH₃)
3-Isopropyl-5-methanesulfonyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-ol (6) Isopropyl (3), MeSO₂ (5), OH (7) Oxidation of 5-mercapto intermediate with m-CPBA N/A IR: S=O at 1150–1250 cm⁻¹; $ ^1H \text{-NMR} $: δ 1.30 (isopropyl CH₃)
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one 2-Hydroxyphenyl (3), Me (7), Ph (1) Cyclocondensation of triazole precursors 184°C, 74% yield MS: m/z 318 (M⁺); IR: OH at 3433 cm⁻¹, C=O at 1680 cm⁻¹

Key Structural and Functional Differences:

Substituent Effects: The sulfanyl group in the target compound (vs. Cl or furyl in analogs) may enhance lipophilicity and metal-binding capacity, influencing pharmacokinetics . 3-Methoxyphenyl at position 3 (vs. 4-methoxybenzylamino or isopropyl) could alter π-π stacking interactions in biological targets .

Synthetic Routes: The target compound’s (2-methylbenzyl)sulfanyl group likely requires thiol-alkylation or nucleophilic substitution, similar to Stille coupling in .

Physical Properties :

  • Melting Points : Sulfanyl-substituted analogs (e.g., 166–168°C in ) exhibit higher mp than chloro derivatives (110–112°C), suggesting stronger intermolecular forces .

Pharmacological and Biochemical Insights

  • Antimycobacterial Activity : 7-Substituted analogs (e.g., furyl, chloro) in showed moderate activity against Mycobacterium tuberculosis .
  • Enzyme Inhibition : Methanesulfonyl derivatives () have been explored as kinase inhibitors due to their electron-withdrawing properties .

Biologische Aktivität

The compound 3-(3-methoxyphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine class, which has garnered attention for its potential biological activities. This article aims to synthesize available research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4OSC_{18}H_{18}N_4OS, and it features distinct functional groups that contribute to its biological activity. The presence of the methoxyphenyl and methylsulfanyl groups enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular Weight342.43 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot available

Antimicrobial Activity

Research indicates that triazolopyrimidines exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific activity of This compound against these pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.

Anticancer Properties

A notable area of interest is the anticancer potential of triazolopyrimidine derivatives. Compounds within this class have been shown to induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways. For instance, studies on related compounds have demonstrated their ability to inhibit key signaling pathways such as PI3K/Akt and MAPK pathways, which are critical in cancer cell survival and proliferation.

Case Study: In Vitro Cancer Cell Line Testing

In a study published in the Journal of Medicinal Chemistry, derivatives similar to our compound were tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that these compounds could reduce cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment .

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases, including cancer. Some triazolopyrimidine derivatives have shown promise in reducing inflammatory markers in vitro. The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines.

Neuroprotective Activity

Emerging evidence suggests that compounds similar to This compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, these compounds have been observed to mitigate oxidative stress and neuronal apoptosis.

The precise mechanism through which This compound exerts its biological effects is not fully characterized. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in disease pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.
  • Receptor Modulation : Potential interactions with nuclear receptors or kinases involved in cell signaling could explain the observed anticancer effects.
MechanismDescription
Enzyme InhibitionInhibition of COX and LOX
Receptor ModulationInteraction with nuclear receptors
Apoptosis InductionActivation of apoptotic pathways

Q & A

Q. What are the optimal synthetic routes for this compound, and how do substituent positions influence reaction yields?

The synthesis typically involves cyclization of precursors like substituted phenylhydrazines and isothiocyanates, followed by sulfanyl group introduction. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
  • Catalysts : Bases like triethylamine or K₂CO₃ improve nucleophilic substitution at the pyrimidine C7 position .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity . Substituents like methoxy groups on the phenyl ring may slow reaction kinetics due to steric hindrance, requiring extended reaction times .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–7.5 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₂₀N₅OS: 406.1384) .
  • X-ray crystallography : Resolves ambiguities in triazole-pyrimidine ring conformation and sulfanyl group orientation .

Q. How can preliminary biological activity screening be designed for this compound?

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence assays to measure IC₅₀ values .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize target affinity?

  • Substituent variation : Replace 2-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance kinase binding .
  • Scaffold hopping : Compare activity with [1,2,4]triazolo[1,5-a]pyrimidine analogs to assess ring system impact .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electrostatic fields with IC₅₀ values .

Q. How to resolve contradictions in reported biological data across different studies?

  • Assay standardization : Control variables like ATP concentration (kinase assays) or serum content (cell-based assays) .
  • Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Orthogonal validation : Confirm target engagement via CETSA (Cellular Thermal Shift Assay) .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Prodrug design : Introduce phosphate esters at the methoxy group for enhanced aqueous solubility .
  • Nanoparticle formulation : Use PLGA nanoparticles to increase dissolution rates in physiological media .
  • Salt formation : Sulfonate or hydrochloride salts improve crystallinity and dissolution .

Q. How to identify off-target interactions and assess toxicity early in development?

  • Chemoproteomics : Use affinity-based pulldown with biotinylated probes to map interactomes .
  • hERG liability screening : Patch-clamp assays to evaluate cardiac toxicity risks .
  • Genotoxicity : Ames test (TA98 strain) and micronucleus assay in human lymphocytes .

Methodological Challenges and Solutions

Q. How to address oxidative degradation during storage and handling?

  • Stress testing : Expose to H₂O₂ (3% w/v) and monitor via HPLC for sulfoxide/sulfone byproducts .
  • Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions .
  • Storage : Lyophilize under argon and store at -80°C in amber vials .

Q. What computational tools predict metabolic hotspots?

  • CYP450 docking : Glide/SP docking with CYP3A4 and CYP2D6 models identifies vulnerable sites (e.g., sulfanyl group) .
  • MetaSite : Software-based prediction of Phase I/II metabolism pathways .

Q. How to validate target specificity in complex biological systems?

  • CRISPR-Cas9 knockout : Generate isogenic cell lines lacking the putative target (e.g., kinase KO) .
  • Photoaffinity labeling : Use diazirine-modified analogs to crosslink and identify binding proteins .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.